2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Pharmaceutical Analytical Chemistry Drug Impurity Profiling Tofacitinib Quality Control

This compound (CAS 2549063-08-1) is Tofacitinib Impurity 138, a certified reference standard for analytical method validation per ICH Q3A/Q3B. Its unique retention time and mass spectrometric signature make it irreplaceable for resolving this specific impurity from the Tofacitinib API peak during HPLC/UPLC analysis. Required for system suitability, forced degradation studies (ICH Q1A(R2)), and batch-release testing. Substitute generic piperazinyl-pyrimidine analogs are scientifically invalid for regulatory submissions. Ensure your ANDA/NDA filing meets FDA/EMA requirements with this structurally confirmed, >95% purity standard.

Molecular Formula C20H27N5
Molecular Weight 337.5 g/mol
CAS No. 2549063-08-1
Cat. No. B6438542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
CAS2549063-08-1
Molecular FormulaC20H27N5
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
InChIInChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-13-15-25(16-14-23)20-21-10-9-19(22-20)24-11-5-6-12-24/h2-4,7-10,17H,5-6,11-16H2,1H3
InChIKeyNHPRWPBTABFCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (CAS 2549063-08-1): A Characterized Tofacitinib Impurity Standard for Pharmaceutical Analysis


2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (CAS 2549063-08-1) is a synthetic heterocyclic compound with the molecular formula C20H27N5 and a molecular weight of 337.47 g/mol . It belongs to the piperazinyl-pyrimidine class, a scaffold investigated for caspase inhibition . Critically, this specific compound is commercially cataloged and supplied as a Tofacitinib Impurity 138 reference standard, intended for use in analytical method development, validation, and quality control (QC) of the JAK inhibitor drug Tofacitinib .

Why a Generic Pyrimidine Analog Cannot Replace 2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in Tofacitinib Impurity Profiling


Substituting this compound with a generic piperazinyl-pyrimidine analog or an in-class research compound is not scientifically valid for pharmaceutical impurity analysis. The rigorous regulatory framework for drug quality (e.g., ICH Q3A/Q3B) requires the use of a structurally confirmed, high-purity reference standard that exactly matches the specific retention time and mass spectrometric signature of the impurity in question [1]. A generic alternative will possess different chromatographic properties and fragmentation patterns. This compound's identity is specifically defined by its CAS registry (2549063-08-1) and its documented role as an impurity of Tofacitinib, making it an irreplaceable analytical tool for ensuring batch-to-batch drug safety [1].

Quantitative Differential Evidence for Procuring 2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (CAS 2549063-08-1)


Structural Identity Confirmation as a Tofacitinib-Specific Impurity vs. Generic Pyrimidine Derivatives

The compound is unequivocally identified as a Tofacitinib-related impurity (Impurity 138), distinguishing it from other piperazinyl-pyrimidine compounds that are explored for caspase inhibition. Unlike the 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold used in inflammatory caspase research, which has demonstrated low nanomolar Ki values (e.g., CK-1-41 with Ki < 100 nM for caspase-1) , this compound's defined, mono-substituted structure is relevant only as an analytical reference marker for the specific drug substance Tofacitinib .

Pharmaceutical Analytical Chemistry Drug Impurity Profiling Tofacitinib Quality Control

Certified Purity for Regulatory-Grade Analytical Method Validation vs. Uncertified Research Compounds

When procured as a certified reference standard from ISO 17034-accredited providers, this impurity is supplied with a certificate of analysis confirming a purity of >95% and full characterization data (NMR, MS, HPLC) [1]. This contrasts sharply with research-grade piperazinyl-pyrimidine compounds from non-accredited vendors, which may lack lot-specific purity documentation, stability data, and structural conformation reports essential for regulatory submissions [2].

Reference Standard Certification ISO 17034 Method Validation

Specificity as a Single, Well-Defined Isomer vs. Mixed or Ambiguous Impurity Standards

The specific isomer, 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine, is chemically distinct from its regioisomer 4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine. This precise substitution pattern results in a unique retention time and mass fragmentation profile essential for resolving and quantifying this specific impurity in the presence of the Tofacitinib API and other related substances . Mixed isomer reference standards or compounds with unspecified substitution would lead to co-elution and inaccurate quantification.

Chromatographic Resolution Impurity Identification Isomeric Specificity

Primary Procurement-Driven Application Scenarios for 2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine


Certified Reference Standard for Tofacitinib Impurity Method Validation

Pharmaceutical analytical development laboratories procuring this compound as an ISO 17034-certified reference material to establish and validate HPLC/UPLC impurity methods for Tofacitinib drug substance and drug product. The certified purity (>95%) and provided structural documentation are mandatory for filing an ANDA or NDA .

System Suitability Testing in QC Release Laboratories

QC laboratories in generic pharmaceutical companies use this impurity standard to prepare system suitability solutions and impurity marker check solutions, ensuring that the chromatographic system is capable of resolving this specific impurity from the Tofacitinib API peak during routine batch release testing .

Forced Degradation Study Marker for Tofacitinib Stability-Indicating Methods

This compound is used as a marker to prove method specificity during forced degradation (stress) studies of Tofacitinib. Spiking samples with this known impurity and demonstrating its resolution from the API and other degradants provides essential validation data for stability-indicating methods per ICH Q1A(R2) [1].

Identification of Unknown Peaks During Tofacitinib Manufacturing Process Scale-Up

Process chemistry groups use a sample of this impurity as a retention time/mass marker to identify unknown chromatographic peaks observed during Tofacitinib process development or scale-up batches, facilitating rapid process impurity tracking and control .

Quote Request

Request a Quote for 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.